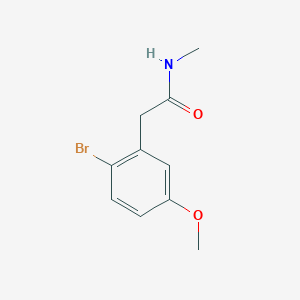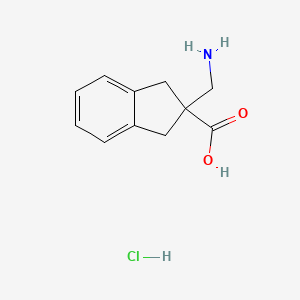![molecular formula C15H21N3O3 B1376927 tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate CAS No. 1305325-19-2](/img/structure/B1376927.png)
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate” is a chemical compound with the empirical formula C15H21N3O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)OC(=O)Nc1cncc2nc(oc12)C(C)(C)C . This string represents the structure of the molecule in a linear format. The InChI key is RGXQPISGOOBERU-UHFFFAOYSA-N , which is a unique identifier for the compound. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 291.35 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Enantioselective Synthesis The catalytic enantioselective addition of 2-tert-butyl-4-aryl-1,3-oxazol-5-ones to maleimides has been explored for the synthesis of quaternary amino acid derivatives. This addition, catalyzed by chiral bases, allows for good yields and moderate to good diastereo- and enantioselectivities, demonstrating a pathway to valuable synthetic intermediates (Alba et al., 2012).
Photoredox-Catalyzed Cascades A photoredox-catalyzed amination employing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor has been reported. This method establishes a cascade pathway for assembling 3-aminochromones, demonstrating the utility of this compound in photocatalyzed protocols for constructing diverse amino pyrimidines (Wang et al., 2022).
Palladium-Catalyzed Syntheses A one-pot tandem palladium-catalyzed amination and intramolecular amidation process has been developed using tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This process highlights the compound's role in facilitating complex molecular architectures from commercially available materials (Scott, 2006).
Advanced Material Synthesis The compound also plays a role in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate for target mTOR targeted PROTAC molecule PRO1. This synthesis showcases the compound's utility in the development of advanced materials and therapeutic agents (Zhang et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-14(2,3)12-17-9-7-16-8-10(11(9)20-12)18-13(19)21-15(4,5)6/h7-8H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQPISGOOBERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CN=CC(=C2O1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120420 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate | |
CAS RN |
1305325-19-2 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



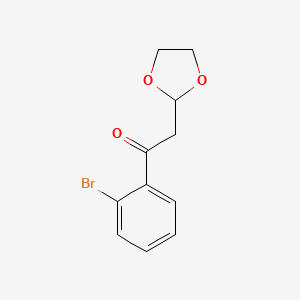
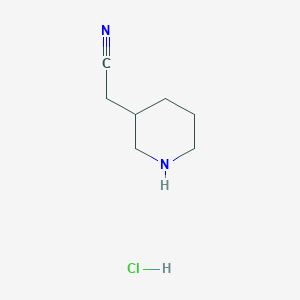
![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
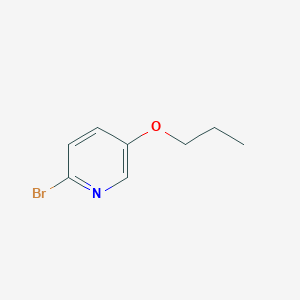

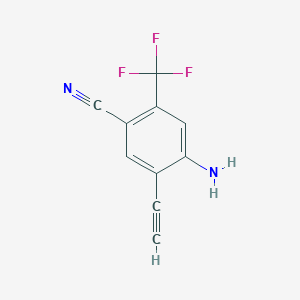
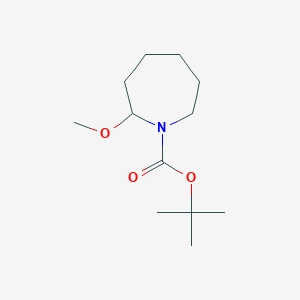
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)
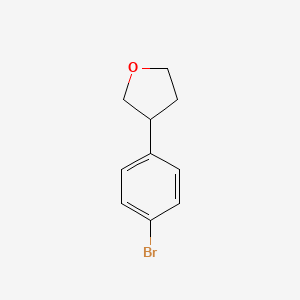

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)
